8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.88. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Derivatives of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, including those containing 1,2,4-triazole, piperidine, and sulfonamide moieties, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited significant antimicrobial activity against several strains of microbes, showcasing their potential as antimicrobial agents (Dalloul et al., 2017).
Synthesis Methodologies
The synthesis of sulfonyl derivatives, specifically focusing on the incorporation of sulfonyl groups into various molecular scaffolds, has been explored to create compounds with potential biological activities. For instance, the synthesis of N-halamine-coated cotton for antimicrobial and detoxification applications demonstrates the versatility of sulfonyl derivatives in creating functional materials with biological applications (Ren et al., 2009).
Drug Development Potential
Sulfur-containing 1,2,4-triazole derivatives have been synthesized and screened for their pharmacological activity. This research aimed at discovering new drug candidates, indicating that such sulfonyl derivatives hold promise in drug development, particularly as antimicrobial agents (Rao et al., 2014). Moreover, the exploration of thromboxane receptor antagonism combined with thromboxane synthase inhibition by sulfonyl derivatives indicates potential therapeutic applications in cardiovascular diseases (Bhagwat et al., 1993).
Properties
IUPAC Name |
8-(3-chlorophenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-15-7-4-8-16(13-15)27(25,26)23-11-9-19(10-12-23)21-17(18(24)22-19)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUXOTRKTGWJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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